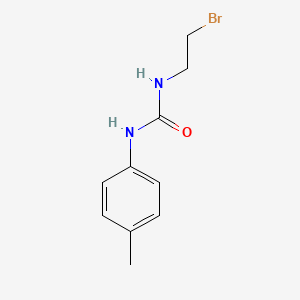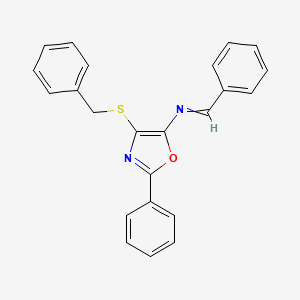
N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine is a complex organic compound with the molecular formula C23H18N2OS and a molecular weight of 370.4668 . This compound features a unique structure that includes a benzylsulfanyl group, a phenyl group, and an oxazole ring, making it an interesting subject for various chemical studies.
Chemical Reactions Analysis
N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
N-(4-Benzylsulfanyl-2-phenyl-1,3-oxazol-5-YL)-1-phenyl-methanimine can be compared to other oxazole derivatives and compounds with similar functional groups. Some similar compounds include:
Oxazole derivatives: These compounds share the oxazole ring structure and may exhibit similar chemical reactivity.
Benzylsulfanyl compounds: These compounds contain the benzylsulfanyl group and may undergo similar substitution reactions.
Phenylmethanimine derivatives: These compounds feature the imine group and can participate in similar reduction reactions.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to a diverse range of chemical and biological activities.
Properties
CAS No. |
13243-43-1 |
|---|---|
Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(4-benzylsulfanyl-2-phenyl-1,3-oxazol-5-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C23H18N2OS/c1-4-10-18(11-5-1)16-24-22-23(27-17-19-12-6-2-7-13-19)25-21(26-22)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
VAAMGEUNRNHLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(OC(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


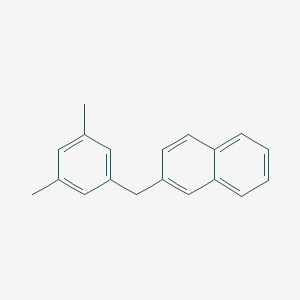
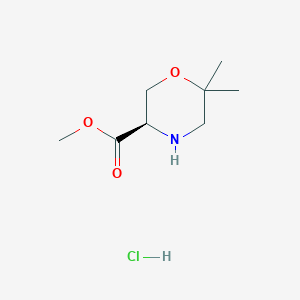
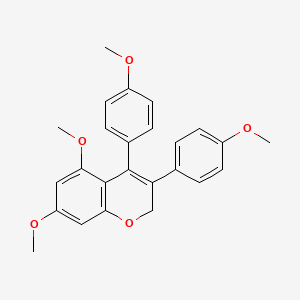

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
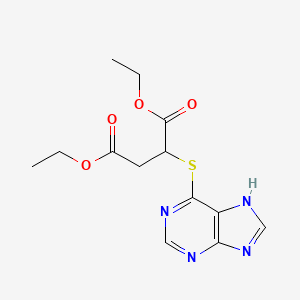

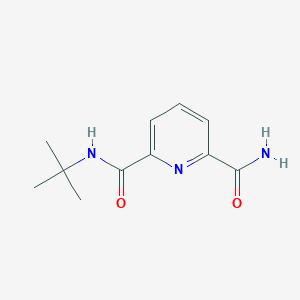
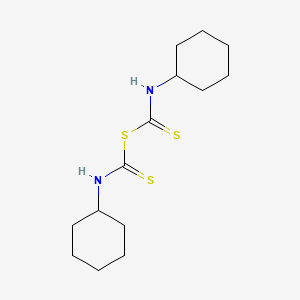

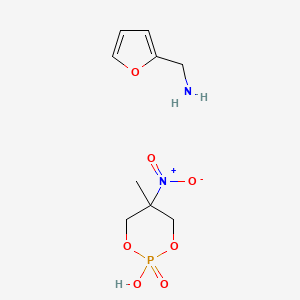

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
